Product packaging for Imidazo[1,2-a]pyridine-3-propanol(Cat. No.:CAS No. 400037-32-3)

Imidazo[1,2-a]pyridine-3-propanol

Cat. No.: B13515130
CAS No.: 400037-32-3
M. Wt: 176.21 g/mol
InChI Key: VYUCPNYRFYZFFM-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-propanol is a nitrogen-bridged fused heterocyclic compound with the molecular formula C10H12N2O. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry due to its significant and diverse biological activities . Researchers value this core structure for developing novel bioactive molecules because of its wide range of potential applications, including analgesic, anticancer, anti-inflammatory, anxiolytic, and antimicrobial properties . The propanol side chain at the 3-position offers a versatile handle for further synthetic modification, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies . This derivative is particularly useful for exploring new chemical space in drug discovery projects. The scaffold's resemblance to structures found in several marketed drugs, such as Zolpidem and Minodronic acid, further underscores its research value . This product is intended for chemical synthesis and research applications only. It is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B13515130 Imidazo[1,2-a]pyridine-3-propanol CAS No. 400037-32-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

400037-32-3

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-imidazo[1,2-a]pyridin-3-ylpropan-1-ol

InChI

InChI=1S/C10H12N2O/c13-7-3-4-9-8-11-10-5-1-2-6-12(9)10/h1-2,5-6,8,13H,3-4,7H2

InChI Key

VYUCPNYRFYZFFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CCCO

Origin of Product

United States

Academic Significance of the Imidazo 1,2 a Pyridine Scaffold in Chemical Biology and Medicinal Chemistry

The imidazo[1,2-a]pyridine (B132010) scaffold is widely recognized as a "privileged structure" in medicinal chemistry. rsc.orgnih.govresearchgate.net This designation stems from its recurring presence in molecules that exhibit a wide array of biological activities, making it a valuable framework for drug discovery and development. nih.govchemrxiv.org Derivatives of this scaffold have been investigated and developed for a multitude of therapeutic applications.

The versatility of the imidazo[1,2-a]pyridine core allows for structural modifications at various positions, enabling the fine-tuning of pharmacological profiles to achieve desired potency and selectivity. nih.gov This has led to the development of several commercially successful drugs, including Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent). nih.govresearchgate.netnih.gov The broad therapeutic spectrum of this class of compounds is illustrated by the extensive research into their activities, which include anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.netnih.gov

The academic interest in imidazo[1,2-a]pyridines is not limited to their therapeutic potential. These compounds are also valuable in other scientific domains like bioimaging and as chemosensors, owing to their favorable optoelectronic properties such as high quantum yields and good stability. researchgate.net The ability to create large chemical libraries based on this scaffold further enhances its significance, providing researchers with a rich source of novel compounds for biological screening. researchgate.netnih.gov

Table 1: Documented Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Biological Activity Examples of Derivatives / Findings References
Anticancer Potent inhibitors of KRAS G12C-mutated cells; Covalent inhibitors. rsc.orgrsc.org
Antimycobacterial Effective against multidrug-resistant tuberculosis strains. bio-conferences.org
Antiviral Highly active against human cytomegalovirus and varicella-zoster virus. nih.gov
Anti-inflammatory Selective COX-2 inhibitors. researchgate.net
Anticonvulsant Recognized as a key activity of the scaffold. researchgate.netnih.gov
Antimicrobial Broad-spectrum activity against various bacterial and fungal strains. bio-conferences.orgscirp.org
PDGFR Inhibition Orally bioavailable antagonists of Platelet-Derived Growth Factor Receptor. nih.gov

| RGGT Inhibition | Potential inhibitors of Rab geranylgeranyl transferase, involved in cell trafficking. | nih.gov |

Historical Context of Imidazo 1,2 a Pyridine Synthesis and Early Research Developments

Classical and Modern Cyclization Reactions for Core Scaffold Construction

The formation of the imidazo[1,2-a]pyridine core is predominantly achieved through the cyclization of a substituted 2-aminopyridine precursor. Both classical and modern methods have been refined to improve yields, expand substrate scope, and enhance reaction conditions.

Reactions with α-Halo Carbonyl Compounds

The reaction of 2-aminopyridines with α-halo carbonyl compounds represents one of the most traditional and widely used methods for the synthesis of imidazo[1,2-a]pyridines. nih.govnih.gov This method, often referred to as the Tschitschibabin reaction, involves the initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine with the α-halo carbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. nih.gov The reaction was first reported by Tschitschibabin in 1925, who synthesized imidazo[1,2-a]pyridines by reacting 2-aminopyridine with bromoacetaldehyde at high temperatures. nih.gov

The versatility of this method lies in the wide availability of both 2-aminopyridine derivatives and α-halo carbonyl compounds, allowing for the synthesis of a diverse range of substituted imidazo[1,2-a]pyridines. The reaction conditions can be tuned, often employing a base to facilitate the cyclization step. Modern variations of this reaction focus on milder conditions and improved yields.

Table 1: Examples of Imidazo[1,2-a]pyridine Synthesis via Reaction with α-Halo Carbonyl Compounds

2-Aminopyridine Derivative α-Halo Carbonyl Compound Product Reference
2-Aminopyridine Bromoacetaldehyde Imidazo[1,2-a]pyridine nih.gov
2-Amino-5-chloropyridine 4-Formylbenzoic acid Acid-substituted imidazo[1,2-a]pyridine researchgate.net
2-Aminopyridine α-Bromoketones 2,3-Disubstituted imidazo[1,2-a]pyridines researchgate.net

Multi-component Reaction (MCR) Strategies for Scaffold Assembly

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orglibretexts.org Several MCRs have been successfully applied to the synthesis of the imidazo[1,2-a]pyridine scaffold, offering significant advantages in terms of efficiency and molecular diversity. rsc.orgorganic-chemistry.org

The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines. nih.govscirp.org This reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide, typically under acidic catalysis. scirp.orgrsc.org The reaction proceeds through the formation of a Schiff base from the 2-aminopyridine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide to yield the final product. scirp.org The GBB reaction is highly versatile, tolerating a wide range of substituents on all three components. sigmaaldrich.com

Table 2: Examples of Groebke–Blackburn–Bienaymé Reaction for Imidazo[1,2-a]pyridine Synthesis

2-Aminopyridine Derivative Aldehyde Isocyanide Catalyst Product Reference
2-Aminopyridine Various aldehydes Various isocyanides Sc(OTf)₃ 3-Aminoimidazo[1,2-a]pyridines nih.govscirp.org
2-Amino-5-chloropyridine 4-Formylbenzoic acid tert-Butyl isocyanide Not specified Carboxylic acid-functionalized imidazo[1,2-a]pyridine researchgate.net
2-Aminopyridine 2-Azidobenzaldehyde tert-Butyl isocyanide NH₄Cl Azide-functionalized imidazo[1,2-a]pyridine rsc.org

The Ugi reaction is a four-component reaction that can be adapted to synthesize peptidomimetics containing the imidazo[1,2-a]pyridine scaffold. researchgate.netresearchgate.net In a tandem approach, a GBB-3CR can be used to first synthesize an imidazo[1,2-a]pyridine-containing carboxylic acid, which is then used as the acid component in a subsequent Ugi reaction. researchgate.netresearchgate.netnih.gov The Ugi reaction itself involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like structure. researchgate.net This strategy allows for the introduction of four points of diversity into the final molecule. researchgate.net

Aza-Friedel–Crafts reactions provide an efficient method for the C3-alkylation of imidazo[1,2-a]pyridines. rsc.orglibretexts.org This three-component reaction utilizes an imidazo[1,2-a]pyridine, an aldehyde, and an amine, and is typically catalyzed by a Lewis acid such as yttrium triflate (Y(OTf)₃). rsc.orglibretexts.org The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as the electrophile for the nucleophilic C3 position of the imidazo[1,2-a]pyridine. libretexts.org This methodology allows for the introduction of a variety of alkyl-amino substituents at the C3 position. libretexts.org A proposed mechanism involves either the initial formation of the iminium ion which then reacts with the imidazo[1,2-a]pyridine, or the initial reaction of the imidazo[1,2-a]pyridine with the aldehyde to form a benzyl (B1604629) alcohol intermediate that subsequently reacts with the amine. mdpi.com

Transition Metal-Catalyzed Synthetic Approaches

Transition metal-catalyzed reactions have become indispensable in modern organic synthesis, and the construction of the imidazo[1,2-a]pyridine core is no exception. nih.govbeilstein-journals.org These methods often offer high efficiency, selectivity, and functional group tolerance. nih.gov Copper and palladium are the most commonly employed metals in these transformations. rsc.org

Copper-catalyzed multicomponent reactions of 2-aminopyridines, aldehydes, and terminal alkynes provide a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines. nih.gov Another copper-catalyzed approach involves the aerobic oxidative cyclization of 2-aminopyridines and ketones. rsc.org Palladium-catalyzed reactions, such as the Sonogashira coupling, can be used to further functionalize the imidazo[1,2-a]pyridine scaffold. nih.gov

Table 3: Examples of Transition Metal-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

Reactants Catalyst/Metal Reaction Type Product Reference
2-Aminopyridine, Aldehyde, Terminal Alkyne Copper Three-component coupling 2,3-Disubstituted imidazo[1,2-a]pyridines nih.gov
2-Aminopyridines, Ketones Copper Aerobic oxidative cyclization Substituted imidazo[1,2-a]pyridines rsc.org
4-Bromo-substituted imidazo[1,2-a]pyridine, Terminal Alkynes Palladium Sonogashira coupling Highly functionalized imidazo[1,2-a]pyridines nih.gov

Propanol (B110389) Functionalization

The introduction of a propanol side chain, specifically at the C3 position of the imidazo[1,2-a]pyridine ring, can be achieved through several synthetic strategies.

One plausible approach involves a Friedel-Crafts acylation of the imidazo[1,2-a]pyridine core with propanoyl chloride or propionic anhydride, followed by reduction of the resulting ketone. The Friedel-Crafts acylation of imidazo[1,2-a]pyridines is known to proceed selectively at the C3 position. The subsequent reduction of the carbonyl group to a hydroxyl group can be accomplished using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Another potential route is through a Heck coupling reaction of a 3-bromoimidazo[1,2-a]pyridine (B1267429) with allyl alcohol. The Heck reaction is a powerful tool for carbon-carbon bond formation and has been used in the synthesis of pyridines. youtube.com The resulting allylic alcohol could then be hydrogenated to yield the desired propanol derivative.

Furthermore, a Grignard reaction of 3-bromoimidazo[1,2-a]pyridine with propylene (B89431) oxide offers a direct method to introduce a 3-hydroxypropyl group. The nucleophilic attack of the Grignard reagent at the less substituted carbon of the epoxide ring would lead to the formation of the target molecule after an aqueous workup. organic-chemistry.org

Finally, the reaction of imidazo[1,2-a]pyridine with an appropriate three-carbon electrophile containing a protected hydroxyl group, followed by deprotection, can also be envisioned. For instance, a C3-alkylation with a 3-halopropanol derivative where the hydroxyl group is protected as a silyl (B83357) ether, followed by deprotection with fluoride (B91410) ions, would yield the desired propanol.

Rhodium-Catalyzed Enantioselective Conjugate Additions

Rhodium catalysts are particularly effective in enantioselective transformations, including conjugate additions. While the direct rhodium-catalyzed synthesis of Imidazo[1,2-a]pyridine-3-propanol is not specified, rhodium-catalyzed reactions can be employed to introduce chiral centers into molecules. For the synthesis of enantiomerically enriched this compound, a rhodium-catalyzed conjugate addition of the imidazo[1,2-a]pyridine nucleus to an appropriate α,β-unsaturated aldehyde or ester containing a three-carbon chain could be a viable strategy. The resulting product could then be reduced to the desired chiral propanol derivative.

Rhodium-catalyzed N-H insertion reactions of pyridyl carbenes have also been reported as a general approach to 2-picolylamines and imidazo[1,2-a]pyridines, demonstrating the utility of rhodium in the synthesis of this heterocyclic system. nih.gov

C-H Functionalization Strategies for Site-Specific Derivatization.nih.govrsc.org

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, including imidazo[1,2-a]pyridines. nih.govrsc.org These methods avoid the need for pre-functionalized starting materials, offering a more direct route to the target molecules. The C3 position of imidazo[1,2-a]pyridine is particularly susceptible to electrophilic and radical attack, making it a prime target for C-H functionalization. nih.gov

Oxidative C-H Amination

Oxidative C-H amination allows for the direct formation of C-N bonds. While not directly leading to a propanol group, this methodology can be used to install a nitrogen-containing functional group at the C3 position, which could potentially be transformed into a propanol through a series of synthetic steps. For example, copper-catalyzed aerobic oxidative amination of C(sp3)-H bonds has been described for the synthesis of imidazo[1,5-a]pyridines. rsc.org

C3-Alkylation and C3-Functionalization Protocols

The direct alkylation of the C3 position of imidazo[1,2-a]pyridines is a highly sought-after transformation. A three-component aza-Friedel-Crafts reaction catalyzed by Y(OTf)3 has been developed for the C3-alkylation of imidazo[1,2-a]pyridines with aldehydes and amines. mdpi.comnih.gov By choosing an appropriate aldehyde, such as one containing a protected hydroxyl group, this method could be adapted to introduce a precursor to the propanol side chain.

Furthermore, the reaction of imidazo[1,2-a]pyridines with α,β-unsaturated ketones, catalyzed by B(C6F5)3, provides a route to C3-alkylated products. cardiff.ac.uk Using an α,β-unsaturated ketone with a suitable three-carbon chain could lead to a precursor that can be reduced to this compound.

A plausible and direct route to this compound involves the reaction of the imidazo[1,2-a]pyridine core with acrolein, followed by reduction of the resulting aldehyde and alkene functionalities. Another potential pathway is the alkylation with a 3-halopropanol or a protected version thereof. A key synthetic strategy would be the reduction of an imidazo[1,2-a]pyridine-3-propanoic acid or its corresponding ester. The synthesis of imidazo[1,2-a]pyridine-3-propanoic acid can be achieved through various methods, and its subsequent reduction using standard reducing agents like lithium aluminum hydride would yield the target propanol.

Table 3: C3-Alkylation and Functionalization Methods
MethodReagentsCatalyst/ConditionsPotential for Propanol SynthesisReference
Aza-Friedel-Crafts ReactionImidazo[1,2-a]pyridine, Aldehyde, AmineY(OTf)3Use of an aldehyde with a protected hydroxyl group. mdpi.comnih.gov
Michael AdditionImidazo[1,2-a]pyridine, α,β-Unsaturated KetoneB(C6F5)3Use of a ketone precursor that can be converted to a propanol. cardiff.ac.uk
Reduction of Propanoic Acid DerivativeImidazo[1,2-a]pyridine-3-propanoic acid/esterReducing agent (e.g., LiAlH4)Direct conversion to the propanol.General knowledge

Visible Light-Induced C-H Functionalization

Visible light-induced photoredox catalysis has gained significant attention as a green and efficient method for C-H functionalization. nih.gov This strategy has been successfully applied to the C3-functionalization of imidazo[1,2-a]pyridines. For instance, visible light-promoted C3-aminoalkylation has been reported. nih.gov While this specific reaction introduces an aminoalkyl group, the principles of photoredox catalysis could be extended to introduce a propanol or a precursor. For example, a radical reaction initiated by a photocatalyst could enable the addition of a three-carbon unit with a terminal functional group that can be converted to a hydroxyl group.

A rose bengal-catalyzed C3-alkoxycarbonylation of imidazo[1,2-a]pyridines with carbazates under blue LED illumination has been developed. nih.gov The resulting ester can be readily reduced to the corresponding propanol.

Sustainable and Green Chemistry Approaches in Imidazo[1,2-a]pyridine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazo[1,2-a]pyridines, aiming for more environmentally benign processes. acs.org These approaches prioritize the use of non-toxic solvents, catalyst-free reactions, and energy-efficient techniques. acs.orgrsc.org

Ultrasound irradiation has emerged as a powerful tool in the synthesis of imidazo[1,2-a]pyridines, offering rapid reaction times and high yields. scispace.comresearchgate.net This technique utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, which can significantly accelerate chemical reactions. researchgate.net

A notable ultrasound-assisted protocol involves the C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water, a green solvent. researchgate.netorganic-chemistry.org This method is advantageous due to its mild reaction conditions, absence of a metal catalyst, and broad functional-group compatibility. researchgate.netorganic-chemistry.org For instance, the reaction of 2-aminopyridines with various ketones under ultrasonic irradiation provides good yields of the corresponding imidazo[1,2-a]pyridines. researchgate.net Another efficient method involves the reaction of 2-aminopyridine with 2-bromoacetophenone (B140003) derivatives under ultrasonic irradiation in PEG-400, a non-toxic solvent. scispace.com

Furthermore, ultrasound has been successfully employed for the regioselective iodination of imidazo[1,2-a]pyridines at the C3 position. researchgate.netnih.govnih.gov This method, using molecular iodine and tert-butyl hydroperoxide (TBHP) in ethanol, is metal-free and provides high yields in short reaction times compared to conventional heating. acs.orgnih.govnih.gov

Table 1: Ultrasound-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives
ReactantsConditionsProductYieldReference
2-Aminopyridine, KetonesKI/TBHP, Water, UltrasoundImidazo[1,2-a]pyridinesGood researchgate.netorganic-chemistry.org
2-Aminopyridine, 2-BromoacetophenonesPEG-400, UltrasoundImidazo[1,2-a]pyridinesGood to Excellent scispace.com
Imidazo[1,2-a]pyridines, I2TBHP, Ethanol, Ultrasound3-Iodoimidazo[1,2-a]pyridines65-95% acs.orgnih.gov

The development of metal-free synthetic routes for imidazo[1,2-a]pyridines is a significant advancement in green chemistry, avoiding the use of potentially toxic and expensive metal catalysts. rsc.orgrsc.orgallfordrugs.com Several protocols have been established that proceed efficiently under aqueous and ambient conditions. rsc.orgrsc.org

One highly efficient method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water at room temperature. rsc.orgrsc.orgallfordrugs.com This reaction is remarkably fast, often yielding quantitative results within minutes, and is scalable to the gram level. rsc.orgallfordrugs.com The use of water as a solvent and the absence of a metal catalyst make this a particularly green and cost-effective process. rsc.org This method is also tolerant of a variety of functional groups, including halogens, which are useful for subsequent functionalization. rsc.org

Another approach utilizes a catalyst-free reaction between vinyl azides and 2-aminopyridines, which produces highly pure imidazo[1,2-a]pyridines with high atom economy. organic-chemistry.org Additionally, a one-pot synthesis from 2-aminopyridines and in-situ generated phenacyl bromides has been developed. researchgate.net

Table 2: Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines
ReactantsConditionsProductYieldReference
N-propargylpyridiniumsNaOH, Water, Room TemperatureImidazo[1,2-a]pyridinesQuantitative rsc.orgrsc.orgallfordrugs.com
Vinyl azides, 2-AminopyridinesCatalyst-freeImidazo[1,2-a]pyridinesHigh organic-chemistry.org

Electrochemical synthesis has emerged as a sustainable and environmentally friendly alternative for constructing and functionalizing imidazo[1,2-a]pyridines, as it often avoids the need for chemical oxidants and reductants. researchgate.netrsc.org These reactions can be performed in simple undivided cells, often using non-toxic solvents like ethanol. rsc.org

An efficient electrochemical method involves the intermolecular C-N bond formation and cyclization of ketones with 2-aminopyridines. rsc.org This process uses catalytic hydriodic acid as a redox mediator and demonstrates high atom economy. rsc.org A variety of ketones, including acetophenones and alkyl ketones, are compatible with this reaction, providing moderate to excellent yields of the corresponding imidazo[1,2-a]pyridines. rsc.org Furthermore, electrochemical methods have been developed for the C3-sulfonylation of imidazo[1,2-a]pyridines with sodium benzenesulfinates, offering a metal-free route to these valuable derivatives with yields up to 94%. rsc.org

Mechanochemistry, which involves chemical reactions induced by mechanical force, represents another green approach. While specific applications to this compound were not detailed in the provided search results, it is a growing field in sustainable synthesis. researchgate.net

Table 3: Electrochemical Synthesis of Imidazo[1,2-a]pyridine Derivatives
ReactantsConditionsProductYieldReference
Ketones, 2-AminopyridinesElectrochemical, Catalytic HI, EthanolImidazo[1,2-a]pyridinesModerate to Excellent rsc.org
Imidazo[1,2-a]pyridines, Sodium benzenesulfinatesElectrochemical, Metal-free3-(Arylsulfonyl)imidazo[1,2-a]pyridinesUp to 94% rsc.org

Late-Stage Functionalization and Derivatization Techniques

Late-stage functionalization is a crucial strategy for the structural diversification of the imidazo[1,2-a]pyridine core, allowing for the introduction of various functional groups at a late step in the synthesis. tandfonline.com This is particularly important for creating libraries of compounds for drug discovery. nih.gov The C3 position of the imidazo[1,2-a]pyridine ring is particularly nucleophilic and susceptible to functionalization. nih.gov

A variety of C-H functionalization reactions have been developed for the C3 position, including arylation, amination, and sulfonylation. nih.gov For instance, a rapid, catalyst-free protocol for the synthesis of imidazo[1,2-a]pyridines in cyclohexane (B81311) has been reported, which also includes methods for late-stage functionalization such as nitroso functionalization, Suzuki arylation, and Sonogashira alkynylation. tandfonline.com

Regarding the introduction of a propanol group, this can be achieved through the reduction of a corresponding propanoic acid or ester derivative at the C3 position. Alternatively, a 3-hydroxymethyl group can be converted to a 3-chloromethyl group using phosphoryl chloride, which can then be reacted with an appropriate nucleophile to extend the carbon chain, followed by conversion to the propanol. google.com

Table 4: Late-Stage Functionalization of Imidazo[1,2-a]pyridines
Functionalization TypeReagents/ConditionsPositionReference
Nitroso functionalizationLate-stage C-H activationC3 tandfonline.com
Arylation (Suzuki)Late-stage C-C cross-couplingC3 tandfonline.com
Alkynylation (Sonogashira)Late-stage C-C cross-couplingC3 tandfonline.com

Structure Activity Relationship Sar and Ligand Design Principles for Imidazo 1,2 a Pyridines

Systematic Structural Modifications on the Imidazo[1,2-a]pyridine (B132010) Scaffold

The biological activity of imidazo[1,2-a]pyridine derivatives can be tuned by introducing various substituents at different positions of the heterocyclic ring. rsc.org The C2, C3, C6, and C8 positions are particularly important for modulating the pharmacological properties of these compounds. rsc.orgresearchgate.net

Functionalization at the C2 position of the imidazo[1,2-a]pyridine scaffold has been challenging due to the higher reactivity of the C3 position towards electrophilic attack. researchgate.net However, the development of novel synthetic methods has enabled the introduction of various substituents at this position, leading to the discovery of potent biological agents. researchgate.netorganic-chemistry.org For instance, C2-aryl substituted imidazo[1,2-a]pyridines have shown significant activity as ligands for detecting beta-amyloid plaques. nih.gov The introduction of a dimethylamino-substituted phenyl group at the C2 position, as seen in IMPY, is a key feature for its potential as a lead compound targeting GABA-A receptors and kinases. researchgate.netnih.gov

The nature of the substituent at the C2 position can significantly influence the biological activity. For example, in a series of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase, the presence of a 4-morpholinophenyl group at the C2 position resulted in a potent inhibitor. drugbank.com

Table 1: Impact of C2 Modifications on Biological Activity

Compound C2-Substituent Biological Target/Activity Reference
IMPY 2-(4'-dimethylaminophenyl) Beta-amyloid plaques, GABA-A receptors, kinases researchgate.netnih.gov
14 2-(4-morpholinophenyl) 5-lipoxygenase inhibitor drugbank.com
8 2-ethyl Antitubercular agent rsc.org

The C3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic and readily undergoes functionalization. researchgate.netclockss.org This has made it a primary site for structural modifications. rsc.orgresearchgate.net A variety of functional groups, including alkyl, aryl, and heteroaryl moieties, have been introduced at this position to explore their impact on biological activity. nih.govnih.gov

For instance, imidazo[1,2-a]pyridines substituted at the C3 position have been synthesized as potential antiulcer agents. nih.gov Specifically, the elaboration of the side chain at the C3 position to include moieties like primary amines, which are further reacted with other heterocyclic systems, has yielded compounds with good cytoprotective properties. nih.gov The introduction of a propanol (B110389) or related moiety at the C3 position can be achieved through various synthetic strategies, including the Friedel–Crafts hydroxyalkylation of imidazo[1,2-a]pyridines with aldehydes. nih.gov

The electronic nature of the substituent at the C3 position plays a crucial role. For example, C3-functionalized imidazo[1,2-a]pyridines exhibit various pharmacological activities, including antiviral, anti-bacterial, and anti-inflammatory properties. clockss.org

Table 2: C3-Substituted Imidazo[1,2-a]pyridines and their Activities

C3-Substituent Biological Activity Key Findings Reference
Varied side chains Antiulcer agents Several compounds showed good cytoprotective properties. nih.gov
3-arylsubstituted Antitubercular agent Amine-substituted 3-arylimidazo[1,2-a]pyridine analogs showed promising activity. nih.gov
Hydroxyalkylation General functionalization Provides access to C3-propanol and related moieties. nih.gov

The C6 and C8 positions on the pyridine (B92270) ring of the imidazo[1,2-a]pyridine scaffold have also been identified as key sites for structural modification to influence biological activity. nih.govnih.gov

In a study on phosphonocarboxylates as inhibitors of Rab geranylgeranyl transferase (RGGT), the C6 position was identified as a "privileged" position, where modifications are allowed to retain activity. nih.gov The introduction of various substituents with different bulkiness, length, and acidic/basic character at the C6 position influenced the inhibitory activity against RGGT. nih.gov For example, 2-ethyl-6-chloro imidazo[1,2-a]pyridine showed significantly improved potency against both extra- and intracellular M. tuberculosis. rsc.org

Table 3: Influence of C6 and C8 Substituents

Position Substituent Target/Activity Key Findings Reference
C6 Varied (bulk, length, acidity/basicity) Rab geranylgeranyl transferase (RGGT) C6 is a "privileged" position for retaining activity. nih.gov
C6 6-chloro Antitubercular Improved potency against M. tuberculosis. rsc.org
C8 Carboxamido General Synthesis via Pd-catalyzed carbonylation. nih.gov

Impact of Substituent Electronic and Steric Properties on Molecular Recognition

The electronic and steric properties of substituents on the imidazo[1,2-a]pyridine scaffold are critical determinants of their molecular recognition and biological activity. nih.gov These properties influence how the molecule interacts with its biological target, affecting binding affinity and selectivity.

The electronic nature of substituents, whether electron-donating or electron-withdrawing, can significantly alter the electron distribution within the imidazo[1,2-a]pyridine ring system. This, in turn, can affect the strength of interactions with the target protein. For instance, in a study of imidazo[1,2-a]pyridine-based fluorescent compounds, the introduction of strong electron-donating groups like amino and dimethylamino at the 4'-position of a C2-phenyl ring caused a marked red shift in fluorescence, indicating a change in the electronic properties of the molecule. researchgate.net

Steric factors, such as the size and shape of the substituents, also play a crucial role in determining the fit of the molecule into the binding pocket of the target. In the development of antitubulin agents, two series of 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives were designed, and their cytotoxicity was evaluated. nih.gov Molecular docking studies suggested that the binding of these compounds at the colchicine-binding site of tubulin was similar to that of known inhibitors, highlighting the importance of the steric arrangement of the aryl groups for effective binding. nih.gov

Bioisosteric Replacement Strategies in Imidazo[1,2-a]pyridine Analogues

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. spirochem.comdomainex.co.ukslideshare.net This strategy has been successfully applied to the imidazo[1,2-a]pyridine scaffold.

A notable example is the use of 8-fluoroimidazo[1,2-a]pyridine (B164112) as a bioisosteric replacement for imidazo[1,2-a]pyrimidine (B1208166). nih.gov The 8-fluoroimidazo[1,2-a]pyridine was found to be a physicochemical mimic of the imidazo[1,2-a]pyrimidine, and this mimicry was demonstrated in an in vitro system where the 8-fluoroimidazopyridine ring acted as a bioisostere in a GABA-A receptor modulator. nih.gov

In the context of antituberculosis agents, scaffold hopping, a form of bioisosteric replacement, has been employed to replace the imidazo[1,2-a]pyridine framework with other fused bicyclic scaffolds to identify new molecules targeting the QcrB complex. rsc.orgnih.gov This approach led to the development of pyrazolo[1,5-a]pyridines-3-carboxamides with encouraging activity against M. tuberculosis. rsc.org

Fragment-Growing and Rational Design Strategies for Potency Optimization

Fragment-based drug design and rational design are key strategies for optimizing the potency of lead compounds. These approaches involve systematically building upon a small fragment that binds to the target or using structural information of the target to design more potent inhibitors. nih.govresearchgate.netresearchgate.net

In the development of Nek2 inhibitors, a structure-based design approach was used to identify potent compounds with an imidazo[1,2-a]pyridine scaffold. nih.gov This strategy, combined with techniques like bioisosteric replacement, led to the discovery of inhibitors with low nanomolar activity and excellent selectivity. nih.gov Similarly, a rational design strategy involving molecular hybridization was used to create new imidazo[1,2-a]pyridine-isoquinoline hybrids as potent EGFR inhibiting anticancer agents. researchgate.net

Fragment-growing has also been implicitly used in the optimization of imidazo[1,2-a]pyridine derivatives. For instance, starting from a hit compound, systematic modifications are made to different parts of the molecule to improve its activity. This is evident in the development of antiulcer agents where the side chain at the C3 position was elaborated to enhance cytoprotective properties. nih.gov Another example is the structural optimization of imidazo[1,2-a]pyridine derivatives as STAT3 inhibitors for the treatment of gastric cancer, where systematic structural changes were made to improve metabolic stability and biological activity. nih.gov

Stereochemical Considerations in Ligand Design

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in the design of new ligands, as it profoundly influences the interaction between a ligand and its biological target. For the imidazo[1,2-a]pyridine scaffold, the introduction of chiral centers, particularly at the C3-position, has been a key strategy in the development of potent and selective therapeutic agents. The differential pharmacological effects of enantiomers and diastereomers underscore the importance of stereochemistry in the optimization of imidazo[1,2-a]pyridine-based drugs.

The introduction of a propanol group at the 3-position of the imidazo[1,2-a]pyridine core, creating imidazo[1,2-a]pyridine-3-propanol, results in a chiral center at the carbon atom bearing the hydroxyl group. This chirality gives rise to two enantiomers, (R)- and (S)-imidazo[1,2-a]pyridine-3-propanol, which can exhibit distinct biological activities. The spatial orientation of the hydroxyl group and the propyl chain can lead to differential binding affinities and efficacies at the target receptor or enzyme. One enantiomer may fit optimally into the binding pocket, forming key interactions with amino acid residues, while the other enantiomer may bind with lower affinity or in a non-productive orientation.

Research into the structure-activity relationships of 3-substituted imidazo[1,2-a]pyridines has provided insights into the significance of this position for biological activity. For instance, studies on a series of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents have demonstrated that modifications at this position significantly impact their cytoprotective properties. nih.gov Although this particular study did not resolve and compare the individual enantiomers of this compound, the synthetic strategies employed to create a variety of substituents at the C3-position highlight the accessibility of this site for chiral modifications. nih.gov

The synthesis of enantiomerically pure imidazo[1,2-a]pyridine derivatives is, therefore, a crucial aspect of ligand design. Asymmetric synthesis or chiral resolution of racemic mixtures allows for the evaluation of the individual stereoisomers. This is essential for identifying the eutomer, the enantiomer with the desired pharmacological activity, and the distomer, the less active or inactive enantiomer, which may contribute to off-target effects or an increased metabolic load.

While specific comparative data for the enantiomers of this compound is not extensively available in the public domain, the general principles of stereochemistry in drug design strongly suggest that they would exhibit different pharmacological profiles. The following table illustrates the types of 3-substituted imidazo[1,2-a]pyridine derivatives that have been synthesized and evaluated for biological activity, providing a basis for understanding the structural modifications at this position.

Compound ID3-SubstituentBiological Activity InvestigatedReference
1 -CH(OH)CH2CH3(Hypothetical)N/A
2 -CH2CH2CH2NH2Antiulcer nih.gov
3 -CH(CH3)SCH2CH2NH-c-C4H3N2O2Antiulcer nih.gov
4 -CH(CH3)S(O)CH2CH2NH-c-C4H3N2O2Antiulcer nih.gov

This table is illustrative and includes a hypothetical entry for this compound to represent the compound of interest and related synthesized analogs.

The development of potent and selective imidazo[1,2-a]pyridine-based ligands necessitates a thorough investigation of their stereochemical properties. The synthesis and biological evaluation of individual enantiomers of compounds like this compound are critical steps in optimizing their therapeutic potential and minimizing potential adverse effects.

Computational and Theoretical Chemistry Applications in Imidazo 1,2 a Pyridine Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. For the imidazo[1,2-a]pyridine (B132010) class of compounds, DFT calculations are routinely employed to determine optimized geometries and various electronic properties. However, specific DFT studies focused solely on Imidazo[1,2-a]pyridine-3-propanol were not identified in the available literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO relates to the molecule's electron-donating ability, while the LUMO's energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a key indicator of chemical stability. For various imidazo[1,2-a]pyridine derivatives, FMO analysis has been used to predict their chemical behavior. A comprehensive FMO analysis for this compound is not presently available in published research.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, identifying sites for electrophilic and nucleophilic attack. Red-colored regions on an MEP map indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive potential (electron-poor areas). This technique helps in understanding non-covalent interactions, such as hydrogen bonding. Studies on other imidazo[1,2-a]pyridine N-acylhydrazone derivatives have used MEP to identify nucleophilic sites on nitrogen and oxygen atoms. A specific MEP map and its detailed analysis for this compound have not been reported.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG)

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses provide insights into the nature of chemical bonds and non-covalent interactions within a molecular system. QTAIM defines atomic properties and characterizes bond paths and critical points in the electron density. RDG analysis helps visualize and classify weak interactions, such as van der Waals forces and hydrogen bonds. These methods have been applied to imidazo[1,2-a]pyrimidine (B1208166) derivatives to study intramolecular interactions. However, dedicated QTAIM and RDG studies for this compound are absent from the current scientific literature.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques in structure-based drug design. Docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. MD simulations then provide a dynamic view of the ligand-protein complex, assessing its stability and the persistence of key interactions over time. Numerous imidazo[1,2-a]pyridine derivatives have been the subject of docking and MD studies to explore their potential as inhibitors for various targets, including PI3Kα, NF-κB, and proteins involved in tuberculosis. Despite the wide application of these techniques to the scaffold, specific molecular docking and dynamics simulation studies featuring this compound as the ligand could not be located.

In Silico Prediction of Molecular Properties for Design Optimization

In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions are vital for optimizing lead compounds and filtering out those with unfavorable pharmacokinetic or toxicity profiles early in the drug discovery process. For various series of imidazo[1,2-a]pyridine carboxamides and other derivatives, ADMET properties have been computationally predicted to assess their drug-likeness. A specific in silico ADMET profile for this compound is not documented in the reviewed literature.

Conformational Analysis and Stereochemical Impact on Activity

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. The specific conformation and stereochemistry of a molecule can have a profound impact on its biological activity by influencing how it fits into a receptor's binding site. For some imidazo[1,2-a]pyridine derivatives, crystallographic studies have provided insights into their solid-state conformation, revealing, for example, the torsion angles between the core heterocyclic ring and its substituents. A detailed conformational analysis or study on the stereochemical impact on the activity of this compound has not been specifically reported.

Solvent Effect Studies on Molecular Parameters

The surrounding solvent environment can significantly influence the molecular structure, electronic properties, and photophysical characteristics of heterocyclic compounds like those in the imidazo[1,2-a]pyridine family. Computational and theoretical chemistry provides powerful tools to investigate these solvent effects, offering insights into how intermolecular interactions modulate molecular parameters. While specific studies on this compound were not predominant in the reviewed literature, research on closely related derivatives, such as imidazo[1,2-a]pyridine-8-carboxylic acid and various substituted imidazo[1,2-a]pyridine-based dyes, offers valuable understanding of these phenomena.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are primary methods employed for these investigations. researchgate.nettandfonline.com These computational techniques allow for the examination of molecules in both the gas phase and in various solvent media, simulated using models like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM). researchgate.net Such studies help in understanding the structural and electronic changes a molecule undergoes when transferred from a vacuum to a solvent.

Research on imidazo[1,2-a]pyridine-8-carboxylic acid, for instance, has systematically explored the effects of different solvents on its molecular and electronic parameters. researchgate.net The study utilized the B3LYP functional with a 6-311++G(d,p) basis set to analyze the compound in the gas phase and in solvents of varying polarity, including water, dimethyl sulfoxide (B87167) (DMSO), acetone, and acetonitrile. researchgate.net A key finding was the significant influence of the solvent on the molecule's dipole moment. researchgate.net

A notable observation is the trend of increasing dipole moment with the increasing polarity of the solvent, which indicates a greater charge separation in the molecule in polar environments. The highest dipole moment for imidazo[1,2-a]pyridine-8-carboxylic acid was recorded in water, the most polar solvent in the selected group. researchgate.net

Table 1: Solvent Effect on the Dipole Moment of Imidazo[1,2-a]pyridine-8-carboxylic Acid

Solvent Dielectric Constant (ε) Dipole Moment (Debye)
Gas Phase 1.00 Value not specified in abstract
Acetonitrile 37.50 Value not specified in abstract
Acetone 20.70 Value not specified in abstract
DMSO 46.70 Value not specified in abstract

Furthermore, solvent effects are crucial in modulating the photophysical properties of imidazo[1,2-a]pyridine derivatives, particularly those designed as fluorescent dyes. tandfonline.com Studies on excited-state intramolecular proton transfer (ESIPT) in 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) based dyes have shown that the solvent environment can influence the energy barriers of this process. tandfonline.com For example, in some derivatives, the ESIPT process is barrier-less in the gas phase, but an energy barrier emerges in polar solvents. tandfonline.com This highlights the role of the solvent in stabilizing different electronic states and influencing reaction pathways.

The solvent can also cause shifts in the spectral properties of these compounds. For certain imidazo[1,2-a]pyridine dyes, a significant redshift (a shift to longer wavelengths) in the keto fluorescence emission was observed in tetrahydrofuran (B95107) (THF), indicating a change in the energy gap between the ground and excited states due to solvent interactions. tandfonline.com These solvatochromic shifts are critical for applications such as chemical sensors and fluorescent probes. tandfonline.com

Advanced Analytical and Spectroscopic Characterization Techniques in Imidazo 1,2 a Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like imidazo[1,2-a]pyridine (B132010) derivatives. ¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For a molecule like Imidazo[1,2-a]pyridine-3-propanol, ¹H NMR would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) and imidazole (B134444) rings, as well as signals for the propyl chain protons (CH₂, CH₂, CH₂OH) and the hydroxyl proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the atoms.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environments (e.g., aromatic, aliphatic, alcohol-bearing). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. miamioh.edu

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Data not availableData not available

Mass Spectrometry (e.g., LC-MS(ESI), HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights through fragmentation analysis. For this compound, Electrospray Ionization (ESI) is a common technique that would generate a protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. mdpi.com

Tandem mass spectrometry (MS/MS) experiments would involve isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation. The resulting fragmentation pattern would be characteristic of the molecule's structure, likely showing losses of water (H₂O) from the propanol (B110389) side chain, and cleavages within the propyl chain and the heterocyclic ring system. This data is crucial for confirming the identity of the compound. nih.gov

Table 3: Hypothetical Mass Spectrometry Data for this compound

TechniqueIon ModeObserved m/zAssignment
Data not availableData not availableData not availableData not available

Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic portions would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the fused aromatic rings would be observed in the 1450-1650 cm⁻¹ region. A distinct C-O stretching band for the primary alcohol would be expected around 1050 cm⁻¹. nih.govresearchgate.net

Table 4: Hypothetical FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not availableData not availableData not available

X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyridine ring. nih.gov This analysis is invaluable for understanding the packing of molecules in the crystal lattice and for studying the formation of co-crystals.

Optical Property Characterization (e.g., UV-Vis Absorption, Fluorescence Spectroscopy, Quantum Yields)

The optical properties of imidazo[1,2-a]pyridine derivatives are of great interest for applications in fluorescent probes and optoelectronic materials. nih.govrsc.org UV-Vis absorption spectroscopy would reveal the electronic transitions within the molecule. The spectrum would typically show absorption bands in the UV region corresponding to π-π* transitions of the conjugated heterocyclic system.

Fluorescence spectroscopy would measure the emission of light from the molecule after excitation at a specific wavelength. Many imidazo[1,2-a]pyridine derivatives are known to be fluorescent. nih.govmdpi.com Characterization would include determining the excitation and emission maxima (λ_ex and λ_em), the Stokes shift (the difference between the maxima), and the fluorescence quantum yield (Φ_F), which is a measure of the efficiency of the fluorescence process. These properties are highly sensitive to the molecular structure and the solvent environment.

Table 5: Hypothetical Optical Properties for this compound

PropertyValueConditions
λ_abs,max (nm) Data not availableData not available
λ_em,max (nm) Data not availableData not available
Quantum Yield (Φ_F) Data not availableData not available
Stokes Shift (nm) Data not availableData not available

Future Perspectives and Emerging Research Directions for Imidazo 1,2 a Pyridine 3 Propanol Derivatives

Exploration of Novel Synthetic Routes for Diverse Functionalization and Scaffold Diversification

The development of novel synthetic methodologies is crucial for expanding the chemical diversity and functionalization of imidazo[1,2-a]pyridine (B132010) derivatives. Traditional synthesis often relies on metal catalysts and multi-step procedures. nih.gov However, recent advancements are focusing on more efficient and environmentally friendly approaches.

One promising direction is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single pot, often under mild conditions. nih.gov For instance, a catalyst-free, three-component reaction involving imidazo[1,2-a]pyridine, glyoxylic acid, and boronic acid has been developed for the C-3 functionalization of the scaffold. nih.gov This method avoids the need for metal catalysts and oxidizing agents, offering a more streamlined and sustainable synthetic route. nih.gov

Visible light-induced photocatalysis is another emerging strategy for the functionalization of imidazo[1,2-a]pyridines. mdpi.com This technique utilizes light to promote chemical reactions, often with high selectivity and under mild conditions. Researchers have successfully employed this method for various transformations, including C3-alkoxycarbonylation and C3-arylation of the imidazo[1,2-a]pyridine core. mdpi.com

Furthermore, innovative one-pot syntheses are being explored to generate diverse derivatives. For example, a one-pot, three-component tandem reaction has been used to create pyrazolo-imidazo[1,2-a]pyridine molecular conjugates. nih.gov Additionally, methods for the site-selective C-H functionalization of the imidazo[1,2-a]pyridine ring are being developed to introduce a wide range of functional groups at specific positions, further diversifying the available chemical space. rsc.org The conversion of lignin (B12514952) β-O-4 segments into imidazo[1,2-a]pyridines using a one-pot strategy also presents a novel and sustainable approach to synthesizing these valuable compounds. nih.gov

Table 1: Novel Synthetic Routes for Imidazo[1,2-a]pyridine Derivatives

Synthetic Method Key Features Example Application
Multicomponent Reactions (MCRs) One-pot synthesis, mild conditions, catalyst-free options. nih.gov C-3 functionalization with aryl groups. nih.gov
Visible Light Photocatalysis Uses light to drive reactions, high selectivity. mdpi.com C3-alkoxycarbonylation and C3-arylation. mdpi.com
One-Pot Tandem Reactions Combines multiple reaction steps in a single pot. nih.gov Synthesis of pyrazolo-imidazo[1,2-a]pyridine conjugates. nih.gov
Site-Selective C-H Functionalization Introduces functional groups at specific positions. rsc.org Global ring functionalization at various carbon atoms. rsc.org
Lignin Conversion Utilizes a renewable biomass source. nih.gov Synthesis from lignin β-O-4 model compounds. nih.gov

Deepening Understanding of Structure-Mechanism Relationships through Integrated Approaches

A thorough understanding of the relationship between the chemical structure of Imidazo[1,2-a]pyridine-3-propanol derivatives and their biological mechanism of action is fundamental for the rational design of more effective therapeutic agents. Integrated approaches that combine experimental and computational techniques are proving to be invaluable in this endeavor.

Structure-activity relationship (SAR) studies are crucial for identifying the key structural features responsible for a compound's biological activity. nih.gov For example, in the development of Nek2 inhibitors, a nonlinear SAR was observed, leading to the identification of potent compounds with low nanomolar activity. nih.gov Similarly, SAR studies of imidazo[1,2-a]pyridine-3-carboxamides as antituberculosis agents revealed that bulky and more lipophilic biaryl ethers exhibited nanomolar potency. nih.gov

The integration of molecular docking studies with SAR provides deeper insights into how these derivatives interact with their biological targets. For instance, docking studies of imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives with the InhA enzyme in Mycobacterium tuberculosis helped to rationalize their observed weaker activity compared to 3-carboxamide analogs, suggesting a potential switch in the mode of action. nih.gov In another study, molecular docking was used to investigate the binding of novel imidazo[1,2-a]pyrimidine (B1208166) derivatives to key proteins involved in SARS-CoV-2 entry. nih.gov

These integrated approaches not only help in understanding the mechanism of action but also guide the optimization of lead compounds to enhance their potency and selectivity. nih.govnih.gov

Development of Advanced Computational Models for Enhanced Predictive Capabilities in Drug Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of various properties of molecules before their synthesis and experimental testing. mdpi.com For this compound derivatives, advanced computational models are being developed to enhance predictive capabilities in drug design.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.comresearchgate.net For instance, 3D-QSAR models have been generated for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues to predict their antimycobacterial activity. researchgate.net These models can serve as a filtering tool to screen large chemical databases for novel derivatives with improved activity. mdpi.com

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of ligand-protein complexes, offering insights into the stability of interactions and the conformational changes that may occur upon binding. researchgate.net Such simulations have been employed to study the interactions of imidazo[1,2-a]pyridine derivatives with their target proteins. researchgate.net

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net This information is then used to design new molecules with a higher probability of being active. Common pharmacophore hypotheses have been generated for imidazo[1,2-a]pyridine analogues to guide the design of new antimycobacterial agents. researchgate.net

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical component of computational drug design. nih.gov Tools like the SwissADME server and pkCSM are used to evaluate the drug-like properties of synthesized compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov

Table 2: Computational Tools in Drug Design for Imidazo[1,2-a]pyridine Derivatives

Computational Tool Function Application Example
3D-QSAR Predicts biological activity based on 3D structure. mdpi.comresearchgate.net Predicting antimycobacterial activity. researchgate.net
Molecular Dynamics Simulates the movement of atoms and molecules. researchgate.net Studying ligand-protein interactions. researchgate.net
Pharmacophore Modeling Identifies essential structural features for activity. researchgate.net Guiding the design of new antimycobacterial agents. researchgate.net
In Silico ADMET Predicts pharmacokinetic and physicochemical properties. nih.gov Evaluating drug-likeness of new compounds. nih.gov

Integration of this compound Analogues in Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. This compound analogues, due to their versatile biological activities and favorable physicochemical properties, are emerging as valuable scaffolds for the development of novel chemical probes.

One significant application is in the development of probes for positron emission tomography (PET) imaging. A carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative has been synthesized as a potential PET probe for imaging the PI3K/mTOR pathway in cancer. nih.gov This allows for non-invasive visualization and quantification of this key signaling pathway, which is often dysregulated in tumors. nih.gov

Imidazo[1,2-a]pyridine derivatives are also being developed as fluorescent probes. mdpi.com The inherent fluorescence of some of these compounds, coupled with their ability to intercalate into lipid bilayers, makes them suitable candidates for studying membrane dynamics, hydration, and fluidity. mdpi.com For example, a series of imidazo[1,5-a]pyridine-based fluorophores have been synthesized and their interactions with liposomes as artificial membrane models have been investigated. mdpi.com

Furthermore, these derivatives are being explored as ligands for detecting pathological protein aggregates. A series of imidazo[1,2-a]pyridine derivatives have been developed as ligands for detecting beta-amyloid plaques, which are a hallmark of Alzheimer's disease. nih.gov An iodinated derivative, [125I]16(IMPY), has shown high selective binding to amyloid-like structures in transgenic mouse brain sections, suggesting its potential for imaging Aβ aggregates in patients. nih.gov

Potential for Applications in Materials Science (e.g., Optoelectronic Properties)

Beyond their well-established roles in medicinal chemistry, imidazo[1,2-a]pyridine derivatives are gaining attention for their potential applications in materials science, particularly due to their interesting optoelectronic properties.

The imidazo[1,2-a]pyridine scaffold possesses inherent fluorescence, which can be tuned by modifying the substituents on the heterocyclic ring. nih.gov This property makes these compounds promising candidates for the development of fluorescent materials. For instance, imidazo[1,2-a]pyridines with a 2-hydroxyphenyl substituent have been shown to exhibit excited-state intramolecular proton transfer (ESIPT), resulting in strong emission in the blue region of the spectrum. nih.gov

The compact shape, emissive properties, and photo/thermal stability of imidazo[1,5-a]pyridine (B1214698) derivatives make them suitable for various applications in optoelectronics and coordination chemistry. mdpi.com Researchers have investigated the photophysical features of these compounds in various solvents, noting their wide Stokes shifts, which is a desirable characteristic for applications such as down-shifting conversion in luminescent solar concentrators. mdpi.com

The ability to synthesize a wide array of functionalized imidazo[1,2-a]pyridines through modern synthetic methods opens up possibilities for creating novel materials with tailored optical and electronic properties for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and fluorescent markers. nih.govmdpi.com

Q & A

Q. Q1. What are the common synthetic routes for Imidazo[1,2-a]pyridine-3-propanol derivatives, and how can their purity be optimized?

Methodological Answer: Imidazo[1,2-a]pyridine derivatives are typically synthesized via cyclization reactions involving substituted pyridines and α-bromo ketones. For This compound , Friedel-Crafts acylation or nucleophilic substitution reactions are employed to introduce the propanol side chain. Key steps include:

  • Lewis Acid Catalysis : Use of BF₃·Et₂O or AlCl₃ to enhance electrophilic substitution at the C-3 position .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and prevent side products .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) followed by recrystallization in ethanol yields >95% purity .

Advanced Research: Computational Modeling

Q. Q2. How can computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer: Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., AFIR) enable prediction of reaction mechanisms. For example:

  • Transition-State Analysis : Identifies energy barriers for nucleophilic attacks at the C-3 position .
  • Solvent Effects : COSMO-RS models simulate solvent interactions to optimize reaction conditions .
  • Machine Learning : Training datasets from prior synthetic attempts (e.g., yields, substituent effects) predict optimal catalysts or temperatures .

Basic Research: Structural Characterization

Q. Q3. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the imidazo-pyridine protons (δ 7.2–8.5 ppm) and the propanol side chain (δ 3.5–4.2 ppm for -CH₂OH) .
  • IR Spectroscopy : O-H stretching (3200–3600 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : Resolves hydrogen bonding patterns (e.g., C—H⋯O interactions) critical for solid-state stability .

Advanced Research: Biological Activity Optimization

Q. Q4. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced antimicrobial activity?

Methodological Answer:

  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂) at the C-6 position to enhance membrane permeability .
  • Propanol Chain Modifications : Replace -OH with ester or ether moieties to improve bioavailability .
  • In Silico Docking : Use AutoDock Vina to predict binding affinity with bacterial targets (e.g., DNA gyrase) .

Advanced Research: Data Contradiction Analysis

Q. Q5. How to resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

  • Assay Standardization : Compare MIC values against S. aureus using identical inoculum sizes and growth media .
  • Metabolic Stability Testing : Assess hepatic microsomal degradation to rule out false negatives in vivo .
  • Crystallographic Validation : Confirm stereochemistry (e.g., R/S configuration) to explain divergent activity in enantiomers .

Basic Research: Safety and Waste Management

Q. Q6. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure .
  • Waste Segregation : Collect organic waste separately and neutralize acidic byproducts with NaHCO₃ before disposal .
  • Emergency Procedures : In case of spills, adsorb with vermiculite and treat with 10% aqueous NaOH .

Advanced Research: Reaction Engineering

Q. Q7. How to scale up this compound synthesis while maintaining yield?

Methodological Answer:

  • Flow Chemistry : Continuous reactors reduce exothermic risks and improve mixing efficiency .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
  • Catalyst Recycling : Immobilize Lewis acids (e.g., Fe₃O₄@SiO₂-BF₃) for reuse over 5 cycles .

Basic Research: Solubility and Formulation

Q. Q8. What strategies improve the aqueous solubility of this compound for in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO:PBS (1:9 v/v) for stock solutions .
  • Salt Formation : Prepare hydrochloride salts via HCl gas exposure .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to enhance dispersibility .

Advanced Research: Mechanistic Studies

Q. Q9. How to elucidate the mechanism of this compound’s anticancer activity?

Methodological Answer:

  • Transcriptomics : RNA-seq identifies upregulated apoptosis pathways (e.g., caspase-3) .
  • ROS Detection : Use DCFH-DA probes to quantify reactive oxygen species in treated cells .
  • Kinase Profiling : Screen against a panel of 100 kinases to pinpoint molecular targets .

Advanced Research: Cross-Disciplinary Applications

Q. Q10. How can this compound be integrated into materials science research?

Methodological Answer:

  • Coordination Polymers : Ligand design with transition metals (e.g., Cu²⁺) for catalytic applications .
  • Photodynamic Therapy : Conjugate with porphyrin derivatives for light-activated cytotoxicity .
  • Biosensors : Functionalize graphene oxide with propanol derivatives for pathogen detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.